REACTION_CXSMILES
|
C([O-])=O.[NH4+].[F:5][C:6]1[CH:7]=[CH:8][C:9]([N+:19]([O-])=O)=[C:10]([CH:18]=1)[O:11][CH:12]1[CH2:17][CH2:16][O:15][CH2:14][CH2:13]1>[Pd].CO>[F:5][C:6]1[CH:7]=[CH:8][C:9]([NH2:19])=[C:10]([O:11][CH:12]2[CH2:17][CH2:16][O:15][CH2:14][CH2:13]2)[CH:18]=1 |f:0.1|
|
Name
|
|
Quantity
|
1.11 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
FC=1C=CC(=C(OC2CCOCC2)C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0.25 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for 0.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered through Celite
|
Type
|
WASH
|
Details
|
washed with MeOH
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
triturated from diethyl ether
|
Type
|
CUSTOM
|
Details
|
to remove the ammonium formate by-products
|
Type
|
CUSTOM
|
Details
|
The sample was purified by flash column chromatography (5:1 petroleum ether (40-60° C.)/EtOAc→1:1 petroleum ether (40-60° C.)/EtOAc)
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC(=C(N)C=C1)OC1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.666 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 76.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |